molecular formula C22H36O B1585600 Hexadecanophenone CAS No. 6697-12-7

Hexadecanophenone

Cat. No. B1585600
CAS RN: 6697-12-7
M. Wt: 316.5 g/mol
InChI Key: IIOLAWJMOGLOIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Hexadecanophenone consists of a phenyl group (C6H5) attached to a hexadecanone group (CO(CH2)14CH3) . The InChI representation of the molecule is InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 .


Physical And Chemical Properties Analysis

Hexadecanophenone is a white to orange to green powder or crystal . It has a melting point of 61-65 °C and a boiling point of 248 °C at 12 mmHg . The density of Hexadecanophenone is 0.8692 and its refractive index is estimated to be 1.4675 .

Scientific Research Applications

Material Science: Enhancing Thermal Stability

Hexadecanophenone is utilized in material science due to its thermal properties. It has been observed to enhance heat dissipation in columns packed with superficially porous particles . This application is crucial in high-performance liquid chromatography (HPLC), where controlling column temperature is essential for accurate separations.

Medicine: Potential Therapeutic Applications

In the field of medicine, hexadecanophenone’s derivatives may play a role in the development of new therapeutic agents. While direct applications in medicine are not extensively documented, the study of similar ketone compounds has led to advancements in drug synthesis and pharmacology .

Environmental Science: Analyzing Contaminant Profiles

Hexadecanophenone can be used as a reference compound in environmental science to study the behavior of organic contaminants. Its well-defined physical and chemical properties make it an ideal standard for comparison in spectroscopic analyses .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, hexadecanophenone is used in the calibration of instruments and as a standard for method development. Its stable electron ionization mass spectrum makes it a suitable compound for gas chromatography-mass spectrometry (GC-MS) analyses .

Industrial Applications: Chemical Synthesis and Production

Hexadecanophenone serves as an intermediate in the synthesis of complex organic molecules. Its presence in various peer-reviewed papers suggests its role in the development of synthetic methodologies .

Biochemistry Research: Studying Lipid Interactions

The compound’s structure, which includes a long hydrocarbon chain and a phenyl group, makes it relevant in the study of lipid interactions in biochemistry research. It can be used to mimic certain aspects of lipid behavior in biological membranes .

Pharmacology: Antioxidant Properties

Research into antioxidants has highlighted the importance of ketone compounds like hexadecanophenone. These studies are particularly focused on treatments for neurodegenerative diseases and stroke, suggesting potential pharmacological applications for hexadecanophenone and its derivatives .

Organic Synthesis: Reagent in Chemical Reactions

Hexadecanophenone may be used as a reagent in organic synthesis, contributing to the construction of complex molecules. Its chemical stability and reactivity profile make it a valuable tool for synthetic chemists .

properties

IUPAC Name

1-phenylhexadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOLAWJMOGLOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217181
Record name 1-Hexadecanone, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6697-12-7
Record name 1-Hexadecanone, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006697127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6697-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexadecanone, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the volatility of hexadecanophenone compare to other aryl ketones, and how does this affect its behavior on soil surfaces?

A1: Hexadecanophenone exhibits a significantly lower vapor pressure compared to hexanophenone. Research suggests that aryl ketones with vapor pressures below 1.3 × 10−3 torr, including hexadecanophenone, do not demonstrate significant loss or transport due to vaporization on air-dried soils over a 15-day period []. This contrasts with hexanophenone, which showed increased loss likely due to its higher volatility, allowing it to move within the soil and reach light-exposed areas more readily [].

Q2: Are there analytical techniques that can be used to separate and quantify hexadecanophenone from other similar compounds?

A2: Yes, hydrophobic interaction electrokinetic chromatography (HI-EKC) has been successfully employed to separate hexadecanophenone (C16) from other alkyl aryl ketone homologues like dodecanophenone (C12), tetradecanophenone (C14), and octadecanophenone (C18) []. This technique leverages the hydrophobic interactions between the analytes and free monomers of either sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in the running buffer [].

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